molecular formula C10H11NO2 B11914910 Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid

Katalognummer: B11914910
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: DNDUYUYIRYKACW-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid is a compound of significant interest in organic chemistry It features a unique indene structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of amino acids or their derivatives. For instance, the cyclization of 2-aminocinnamic acid derivatives under acidic conditions can yield the desired indene structure .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of indene derivatives. This process can be optimized for higher yields and purity by adjusting parameters like temperature, pressure, and catalyst type .

Analyse Chemischer Reaktionen

Types of Reactions

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indene-2-carboxylic acid, while reduction can produce more saturated indane derivatives .

Wissenschaftliche Forschungsanwendungen

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The indene structure allows for strong interactions with aromatic residues in proteins, enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cis-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination allows for versatile reactivity and the formation of diverse derivatives, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

(1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m0/s1

InChI-Schlüssel

DNDUYUYIRYKACW-DTWKUNHWSA-N

Isomerische SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)N)C(=O)O

Kanonische SMILES

C1C(C(C2=CC=CC=C21)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.